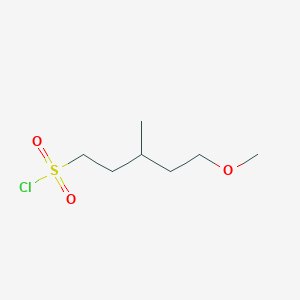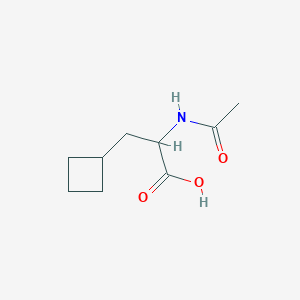
4-Chloro-2-fluoro-3-methoxyphenylacetonitrile
Vue d'ensemble
Description
4-Chloro-2-fluoro-3-methoxyphenylacetonitrile is a chemical compound with the CAS Number: 1323966-29-5 . It has a molecular weight of 199.61 . The IUPAC name for this compound is (4-chloro-2-fluoro-3-methoxyphenyl)acetonitrile . It is a solid at ambient temperature .
Molecular Structure Analysis
The InChI code for 4-Chloro-2-fluoro-3-methoxyphenylacetonitrile is 1S/C9H7ClFNO/c1-13-9-7 (10)3-2-6 (4-5-12)8 (9)11/h2-3H,4H2,1H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
4-Chloro-2-fluoro-3-methoxyphenylacetonitrile is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.Applications De Recherche Scientifique
Antimicrobial Activity
Research has shown that compounds synthesized from derivatives similar to 4-Chloro-2-fluoro-3-methoxyphenylacetonitrile exhibit notable antimicrobial activity. For instance, novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a close derivative, have been synthesized and demonstrated effective antimicrobial properties. These compounds, particularly 5a, 5c, 5f, and 5h, have shown excellent activity compared to other derivatives, indicating potential applications in the development of new antimicrobial agents (Puthran et al., 2019).
Synthesis of Bioactive Compounds
The compound and its derivatives are key in synthesizing various bioactive compounds. For example, 4-Aminoquinazoline derivatives, synthesized using related compounds, have shown significant anti-tumor activities. These derivatives, particularly compound 9d and 9g, have demonstrated notable inhibitory effects on Bcap-37 cell proliferation, suggesting their potential application in cancer therapy (Li, 2015).
Development of Fluorescence Quenching Studies
In the field of fluorescence, derivatives of 4-Chloro-2-fluoro-3-methoxyphenylacetonitrile have been studied for their quenching properties. Research involving compounds like 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid has contributed to understanding the mechanism of fluorescence quenching, which is critical in various analytical and biological applications (Geethanjali et al., 2015).
Synthesis of Herbicides
This compound has also been used in the synthesis of intermediates for herbicides. A study demonstrates the synthesis of 3-(4-Chloro 2 fluoro 5 methoxyphenyl) 1 methyl 5 trifluoromethyl 1H pyrazole, an intermediate of herbicides, indicating its potential application in agricultural chemistry (Zhou, 2002).
Safety And Hazards
According to the safety data sheet, this compound is classified as having acute toxicity (dermal, inhalation, oral), skin corrosion/irritation, and serious eye damage/eye irritation . It is advised to handle this compound with appropriate personal protective equipment and to follow standard safety procedures for handling chemicals.
Propriétés
IUPAC Name |
2-(4-chloro-2-fluoro-3-methoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFNO/c1-13-9-7(10)3-2-6(4-5-12)8(9)11/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSFOSWMRVGGIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-3-methoxyphenylacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(2-Ethoxyethyl)cyclopropyl]methanamine](/img/structure/B1425722.png)






![2-Methyl-5-[(pyridin-2-yl)methyl]aniline](/img/structure/B1425731.png)


![7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B1425736.png)

